tert-Butyl (3-(1-(2-fluoro-2-methylpropyl)piperidin-4-yl)phenyl)carbamate
CAS No.: 1951440-93-9
Cat. No.: VC13575702
Molecular Formula: C20H31FN2O2
Molecular Weight: 350.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1951440-93-9 |
|---|---|
| Molecular Formula | C20H31FN2O2 |
| Molecular Weight | 350.5 g/mol |
| IUPAC Name | tert-butyl N-[3-[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]phenyl]carbamate |
| Standard InChI | InChI=1S/C20H31FN2O2/c1-19(2,3)25-18(24)22-17-8-6-7-16(13-17)15-9-11-23(12-10-15)14-20(4,5)21/h6-8,13,15H,9-12,14H2,1-5H3,(H,22,24) |
| Standard InChI Key | VICDCZVVZJLPQH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CC(C)(C)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CC(C)(C)F |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound comprises three key subunits:
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tert-Butyl carbamate group: A tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring via a carbamate linkage (-NHCOO-). This moiety enhances solubility and stabilizes the amine during synthesis .
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Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 4-position with a phenyl group. Piperidine derivatives are prevalent in pharmaceuticals due to their conformational flexibility and ability to engage in hydrogen bonding .
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2-Fluoro-2-methylpropyl side chain: A branched alkyl chain with a fluorine atom at the β-position, which introduces steric hindrance and electronic effects that influence receptor binding and metabolic degradation.
The IUPAC name reflects this hierarchy: the phenyl ring (position 3) connects to the piperidine (position 4), which is further substituted with the fluorinated alkyl group (position 1).
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the phenyl and fluorinated substituents occupying equatorial positions to minimize steric strain. Fluorine’s electronegativity may induce dipole interactions, potentially affecting crystal packing or binding to biological targets.
Synthetic Strategies and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks (Fig. 1):
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tert-Butyl carbamate-protected aniline: Synthesized via Boc protection of 3-aminophenol.
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Piperidine intermediate: Functionalized at the 4-position with a phenyl group.
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2-Fluoro-2-methylpropylating agent: Generated from 2-fluoro-2-methylpropan-1-ol through halogenation or Mitsunobu reactions.
Preparation of tert-Butyl (3-aminophenyl)carbamate
3-Aminophenol reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine:
Subsequent palladium-catalyzed coupling introduces the piperidine moiety .
Piperidine Functionalization
4-Phenylpiperidine is alkylated with 2-fluoro-2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) :
Final Coupling
The Boc-protected aniline undergoes nucleophilic aromatic substitution with the functionalized piperidine using a Buchwald-Hartwig amination or Ullmann coupling .
Yield Optimization
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Solvent selection: Polar aprotic solvents (e.g., DMF, NMP) improve reaction rates for SN2 alkylations .
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Catalysts: Pd(OAc)₂/Xantphos enhances coupling efficiency in aromatic aminations.
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Temperature: Microwave-assisted synthesis at 75–130°C reduces reaction times from days to hours .
Physicochemical and Spectroscopic Properties
Predicted Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₁FN₂O₂ |
| Molecular Weight | 362.49 g/mol |
| LogP (Lipophilicity) | 3.2 (estimated) |
| Water Solubility | <1 mg/mL (25°C) |
| Melting Point | 98–102°C (estimated) |
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 1.38 (s, 9H, Boc CH₃), 1.45 (d, 6H, -C(CH₃)₂F), 3.15–3.30 (m, 4H, piperidine H), 6.85–7.25 (m, 4H, aromatic H).
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¹³C NMR: δ 28.2 (Boc CH₃), 79.5 (Boc C), 115.5–150.2 (aromatic C), 155.1 (carbamate C=O).
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MS (ESI+): m/z 363.2 [M+H]⁺.
Comparative Analysis with Analogues
tert-Butyl Piperidin-4-ylcarbamate Derivatives
Fluorinated Piperidines
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2-Fluoropiperidine: Lower logP (2.1) but shorter half-life due to defluorination.
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4-Fluoropiperidin-3-yl carbamates: Improved sigma-1 receptor binding (IC₅₀ = 12 nM vs. 45 nM for non-fluorinated).
Industrial and Research Applications
Medicinal Chemistry
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Lead optimization: The Boc group facilitates iterative SAR studies by enabling selective deprotection .
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Prodrug design: Carbamate linkage allows controlled release of primary amines in vivo .
Material Science
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Liquid crystals: Fluorinated piperidines stabilize nematic phases in display technologies.
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